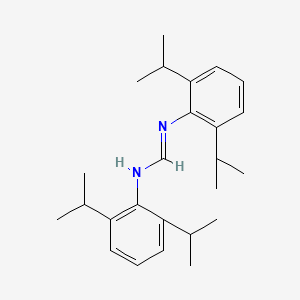
8-Acetyl-2-aminonaphthalene sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Acetyl-2-aminonaphthalene sulfate (8-AANS) is a sulfonated derivative of 8-acetyl-2-aminonaphthalene (8-AAN), a naturally occurring chemical found in a variety of plants and animals. 8-AANS is used in a variety of scientific research applications due to its unique properties, such as its ability to form stable complexes with proteins and other biomolecules. In addition, 8-AANS is also used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other chemicals.
Wissenschaftliche Forschungsanwendungen
8-Acetyl-2-aminonaphthalene sulfate has a variety of scientific research applications due to its unique properties. 8-Acetyl-2-aminonaphthalene sulfate has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other chemicals. 8-Acetyl-2-aminonaphthalene sulfate can also be used in the analysis of proteins and other biomolecules, as it can form stable complexes with them. In addition, 8-Acetyl-2-aminonaphthalene sulfate has been used in the study of enzyme kinetics and the study of enzyme inhibitors. 8-Acetyl-2-aminonaphthalene sulfate has also been used in the study of drug metabolism and drug-receptor interactions.
Wirkmechanismus
The mechanism of action of 8-Acetyl-2-aminonaphthalene sulfate is not well understood, although it is known to form stable complexes with proteins and other biomolecules. It is believed that 8-Acetyl-2-aminonaphthalene sulfate binds to the active site of enzymes, thereby inhibiting their activity. In addition, 8-Acetyl-2-aminonaphthalene sulfate may also interact with drug receptors, resulting in changes in the affinity of the receptor for the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-Acetyl-2-aminonaphthalene sulfate are not well understood. However, it is known that 8-Acetyl-2-aminonaphthalene sulfate can interact with proteins and other biomolecules, resulting in changes in their structure and function. In addition, 8-Acetyl-2-aminonaphthalene sulfate may also interact with drug receptors, resulting in changes in their affinity for the drug.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8-Acetyl-2-aminonaphthalene sulfate in laboratory experiments include its ability to form stable complexes with proteins and other biomolecules, its low toxicity, and its low cost. However, 8-Acetyl-2-aminonaphthalene sulfate can also be difficult to work with due to its instability and its reactivity with other compounds.
Zukünftige Richtungen
The potential future directions for 8-Acetyl-2-aminonaphthalene sulfate include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals, dyes, and other chemicals. In addition, further research into the stability and reactivity of 8-Acetyl-2-aminonaphthalene sulfate could lead to improved methods for its synthesis and use in laboratory experiments. Finally, further research into the potential drug-receptor interactions of 8-Acetyl-2-aminonaphthalene sulfate could lead to the development of novel therapeutic agents.
Synthesemethoden
8-Acetyl-2-aminonaphthalene sulfate can be synthesized by a variety of methods, including the reaction of 8-acetyl-2-aminonaphthalene with sulfuric acid, sodium sulfate, or other sulfonating agents. The reaction of 8-AAN with sulfuric acid results in the formation of 8-Acetyl-2-aminonaphthalene sulfate and water. The reaction of 8-AAN with sodium sulfate results in the formation of 8-Acetyl-2-aminonaphthalene sulfate and sodium chloride. The reaction of 8-AAN with other sulfonating agents such as sulfamic acid or sulfanilic acid results in the formation of 8-Acetyl-2-aminonaphthalene sulfate and the corresponding sulfonating agent.
Eigenschaften
IUPAC Name |
1-(7-aminonaphthalen-1-yl)ethanone;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO.H2O4S/c1-8(14)11-4-2-3-9-5-6-10(13)7-12(9)11;1-5(2,3)4/h2-7H,13H2,1H3;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBBBAVVHUERPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C=C(C=C2)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Acetyl-2-aminonaphthalene sulfate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B6309621.png)





![3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%](/img/structure/B6309666.png)



![Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90%](/img/structure/B6309683.png)
![2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]](/img/structure/B6309685.png)